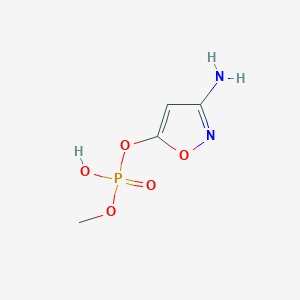

3-Aminoisoxazol-5-yl methyl hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Aminoisoxazol-5-yl methyl hydrogen phosphate is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoisoxazol-5-yl methyl hydrogen phosphate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-amino-5-methylisoxazole with phosphoric acid derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-Aminoisoxazol-5-yl methyl hydrogen phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

3-Aminoisoxazol-5-yl methyl hydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminoisoxazol-5-yl methyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Aminoisoxazol-5-yl methyl hydrogen phosphate include other isoxazole derivatives such as:

- 3-Amino-5-methylisoxazole

- 5-Amino-3-methylisoxazole

- Isoxazolopyridines

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Biological Activity

3-Aminoisoxazol-5-yl methyl hydrogen phosphate is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include an isoxazole ring and a phosphate group. These characteristics contribute to its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article synthesizes current knowledge regarding the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is CHNOP. The isoxazole moiety is known for its role in various biochemical pathways, making this compound a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in a study evaluating multiple compounds for their antiproliferative effects, this compound demonstrated notable activity against human colon adenocarcinoma (HCT-15) and lung carcinoma (NCI-H460) cell lines. The IC50 values reported were approximately 1.1 µM and 1.6 µM, respectively, indicating its potency in inhibiting cancer cell growth .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. These interactions may lead to the inhibition of key enzymes involved in cellular proliferation and survival pathways. For example, it has been implicated in the modulation of phosphofructokinase activity, a critical enzyme in glycolysis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial effects . Preliminary investigations suggest that it may possess activity against various bacterial strains, although detailed studies are still required to fully elucidate its spectrum of action and effectiveness.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-3,5-dimethylphenyl diethyl phosphate | Chlorinated phenyl ring | Enhanced lipophilicity; potential bioactivity |

| Isoxazol-3-yl dihydrogen phosphate | Isoxazole ring with dihydrogen phosphate | Different reactivity due to functional group positioning |

| 4-Ethoxyphenyl phosphoramidic acid | Ethoxy-substituted phenyl group | Potentially different pharmacological profiles |

These comparisons highlight how variations in substituents and functional groups can influence biological activities and therapeutic applications.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models. One notable study involved administering the compound to mice bearing xenograft tumors derived from human cancer cell lines. The results indicated a significant reduction in tumor size compared to control groups treated with a placebo, underscoring its potential as an anticancer agent .

Properties

Molecular Formula |

C4H7N2O5P |

|---|---|

Molecular Weight |

194.08 g/mol |

IUPAC Name |

(3-amino-1,2-oxazol-5-yl) methyl hydrogen phosphate |

InChI |

InChI=1S/C4H7N2O5P/c1-9-12(7,8)11-4-2-3(5)6-10-4/h2H,1H3,(H2,5,6)(H,7,8) |

InChI Key |

DNSLGFQQWUYNSU-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(O)OC1=CC(=NO1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.